3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine
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Overview
Description
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions. The difluorophenylmethylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents. Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and oxadiazole-containing molecules. For example:
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methylpyridine: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
2-Methyl-6-(trifluoromethyl)pyridine: Does not contain the oxadiazole ring or sulfanyl group, making it less complex.
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior. The uniqueness of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
4736-98-5 |
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Molecular Formula |
C16H10F5N3OS |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methylsulfanyl]-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10F5N3OS/c1-8-12(2-3-13(22-8)16(19,20)21)14-23-24-15(25-14)26-7-9-4-10(17)6-11(18)5-9/h2-6H,7H2,1H3 |
InChI Key |
BGGQNDGUTIPWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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